nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, also known as NAMPT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAMPT inhibitor has been extensively studied for its role in regulating the NAD+ biosynthesis pathway, which plays a crucial role in cellular metabolism and energy production. In
作用機序
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor works by inhibiting the activity of nicotinamide phosphoribosyltransferase (nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone), which is a key enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an important coenzyme that plays a crucial role in cellular metabolism and energy production. By inhibiting nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor reduces the levels of NAD+ in cells, which leads to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of apoptosis and inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor induces apoptosis and inhibits tumor growth by reducing the levels of NAD+. In diabetes, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor improves glucose metabolism and insulin sensitivity by reducing the levels of NAD+. In neurodegenerative disorders, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor protects against neuronal damage and improves cognitive function by reducing the levels of NAD+.
実験室実験の利点と制限
One of the major advantages of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is its specificity for nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone. This allows for targeted inhibition of the NAD+ biosynthesis pathway, which can be useful in studying the role of NAD+ in various diseases. However, one of the major limitations of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor. One direction is the development of more potent and specific nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors. Another direction is the investigation of the role of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the use of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors that can be used in vivo without toxicity is an important area of future research.
Conclusion:
In conclusion, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its ability to target the NAD+ biosynthesis pathway makes it a valuable tool in the study of cellular metabolism and energy production. Further research is needed to fully understand the potential of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor in various diseases and to develop more potent and specific inhibitors.
合成法
The synthesis of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor involves the reaction of nicotinaldehyde with 3-methyl-1,2,4-triazolo[4,3-b]pyridazine-6-amine in the presence of hydrazine hydrate. The reaction yields nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor as a yellow solid, which is then purified by recrystallization.
科学的研究の応用
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to induce apoptosis and inhibit tumor growth by targeting the NAD+ biosynthesis pathway. In diabetes, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In neurodegenerative disorders, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-9-15-17-12-5-4-11(18-19(9)12)16-14-8-10-3-2-6-13-7-10/h2-8H,1H3,(H,16,18)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEDBAOTNVOROF-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。